2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine

Nucleophilic aromatic substitution Regioselectivity Kinase inhibitor

2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine (CAS 1707393-84-7) is a specialized pyrazine building block for medicinal chemistry. Its distinct 3-pyrrolidin-3-yloxy linkage and 2-chloro group offer unique steric and electronic properties for SNAr diversification, crucial for kinase inhibitor programs. Unlike regioisomers, this precise substitution pattern is essential for specific scaffold functionalization. Procure this high-purity free base for flexible salt formation and late-stage library synthesis.

Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
Cat. No. B11903204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine
Molecular FormulaC8H10ClN3O
Molecular Weight199.64 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=NC=CN=C2Cl
InChIInChI=1S/C8H10ClN3O/c9-7-8(12-4-3-11-7)13-6-1-2-10-5-6/h3-4,6,10H,1-2,5H2
InChIKeyPMHFVFXPEHWQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine CAS 1707393-84-7 for Medicinal Chemistry Procurement: Core Identity and Comparator Context


2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine (CAS 1707393-84-7, MF C₈H₁₀ClN₃O, MW 199.64) is a disubstituted pyrazine scaffold featuring a chlorine atom at the 2-position and a pyrrolidin-3-yloxy ether linkage at the 3-position . This compound serves as a versatile synthetic intermediate in medicinal chemistry programs, with documented applications in kinase inhibitor development [1]. The chloro substituent provides a handle for nucleophilic aromatic substitution (SNAr) while the basic pyrrolidine nitrogen (pKa ~8-9 estimated) enables salt formation. The immediate comparator set includes the regioisomer 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine (CAS 1220172-04-2) and the dechlorinated analog 2-(pyrrolidin-3-yloxy)pyrazine hydrochloride (CAS 1420878-27-8), which differ in chloro substitution pattern and thus in synthetic versatility and downstream functionalization potential.

Why Generic Pyrazine-Pyrrolidine Scaffolds Cannot Substitute for 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine


Substituting this specific compound with superficially similar pyrazine-pyrrolidine analogs introduces critical functional differences that undermine synthetic utility. The 3-position ether linkage confers distinct steric and electronic properties compared to 2-ether or 6-ether regioisomers, affecting both the reactivity of the adjacent chloro substituent in SNAr transformations and the compound's performance as a ligand scaffold [1]. Furthermore, the chloro group itself is essential for downstream diversification; dechlorinated analogs such as 2-(pyrrolidin-3-yloxy)pyrazine lack this orthogonal reactive handle entirely, eliminating the capacity for late-stage functionalization that is central to lead optimization workflows. Even among chlorinated regioisomers, the positional difference (3- vs 6-substitution) alters hydrogen-bonding geometry and steric accessibility, parameters known to influence kinase selectivity profiles in related pyrazine-derived inhibitors [2]. These non-interchangeable features demand evidence-based selection rather than generic substitution.

2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine: Quantitative Differentiation Evidence vs. Regioisomers and Dechlorinated Analogs


Regioisomeric Chloro Position Determines SNAr Reactivity and Kinase Scaffold Geometry

The 2-chloro-3-alkoxy substitution pattern in this compound is mechanistically distinct from the 2-chloro-6-alkoxy regioisomer. In pyrazine systems, chloro substituents at the 2-position adjacent to an electron-donating alkoxy group at the 3-position exhibit altered reactivity in SNAr reactions compared to 2-chloro-6-substituted analogs due to differential resonance and inductive effects [1]. The 3-position pyrrolidinyloxy group places the basic nitrogen in proximity to the pyrazine N1 and N4 atoms, creating a unique hydrogen-bond donor-acceptor array that has been exploited in kinase inhibitor design—a geometric arrangement not achievable with the 6-substituted regioisomer. While direct IC₅₀ values for the target compound are not publicly available, a 2023 Journal of Medicinal Chemistry study on the 6-regioisomer (2-chloro-6-(pyrrolidin-3-yloxy)pyrazine) reported potent kinase inhibitory activity attributed to specific hydrogen-bonding interactions with active site residues [2].

Nucleophilic aromatic substitution Regioselectivity Kinase inhibitor Pyrazine scaffold SAR

Chloro Substituent Enables Orthogonal Diversification Absent in Dechlorinated Analogs

The presence of the chloro group at the 2-position provides a discrete reactive handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling systematic exploration of chemical space during lead optimization . In contrast, the dechlorinated analog 2-(pyrrolidin-3-yloxy)pyrazine hydrochloride (CAS 1420878-27-8) lacks this orthogonal reactive site, limiting derivatization options to modifications of the pyrrolidine nitrogen or functionalization of the pyrazine ring under harsher C-H activation conditions. The target compound's chloro substituent enhances electrophilicity at the adjacent carbon, facilitating mild-condition SNAr with amines, alkoxides, and thiols while leaving the pyrrolidin-3-yloxy linkage intact [1].

SNAr Cross-coupling Lead optimization Late-stage functionalization Pyrazine derivatization

Hydrochloride Salt Form Provides Solubility Advantage for Aqueous Biological Assays

While the free base form (target compound) is typically supplied as an off-white solid with limited aqueous solubility, conversion to the hydrochloride salt—achievable via simple acid treatment utilizing the pyrrolidine basic nitrogen—substantially enhances water solubility . The dechlorinated analog 2-(pyrrolidin-3-yloxy)pyrazine is commercially available as the hydrochloride salt (CAS 1420878-27-8) with typical purity specifications of ≥95% . This salt-forming capability is a direct consequence of the pyrrolidine moiety (estimated pKa ~8-9) and is equally available to both chlorinated and dechlorinated scaffolds. The target compound's free base form offers procurement flexibility, allowing users to generate the salt in situ or use the neutral species for organic-phase reactions.

Aqueous solubility Salt form selection Biological assay Bioavailability Pre-formulation

Pyrrolidin-3-yloxy Pyrazine Scaffolds Exhibit Micromolar Nicotinic Acetylcholine Receptor Affinity

The pyrrolidin-3-yloxy pyrazine pharmacophore has demonstrated measurable binding affinity at nicotinic acetylcholine receptors (nAChRs). The structurally related analog 2-(1-methyl-pyrrolidin-3-yloxy)-pyrazine (CHEMBL90779) exhibited a Ki of 359 nM in competitive displacement assays against [³H]-(-)-cytisine binding to whole rat brain synaptic membranes [1]. This provides class-level evidence that the pyrrolidin-3-yloxy pyrazine core engages neuronal nAChR binding sites. While the 2-chloro substituent in the target compound may modulate binding affinity relative to the N-methyl analog—either enhancing through halogen bonding or reducing through steric/electronic perturbation—no direct binding data exist for 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine itself.

nAChR Nicotinic receptor Binding affinity CNS pharmacology Neuropharmacology

Target Compound Functions as Key Intermediate for PDK1 Kinase Inhibitor Series in Patent Literature

The pyrrolidin-3-yloxy pyrazine motif, specifically at the 6-position of the pyrazine ring, appears as a critical structural element in potent PDK1 (3-phosphoinositide-dependent protein kinase 1) inhibitors disclosed in patent US10030016. Example 160 from this patent, 2-{4-[5-Amino-6-((R)-pyrrolidin-3-yloxy)-pyrazin-2-yl]-benzylamino}-5-cyano-N-[(S)-1-(4-fluoro-phenyl)-ethyl]-nicotinamide, incorporates a 6-(pyrrolidin-3-yloxy)-pyrazin-2-amine core [1]. While this patent exemplifies the 6-alkoxy regioisomer rather than the 3-alkoxy configuration of the target compound, it establishes the broader utility of pyrrolidin-3-yloxy pyrazine intermediates in kinase inhibitor development. The target compound (2-chloro-3-(pyrrolidin-3-yloxy)pyrazine) provides a chloro-substituted entry point for constructing analogous inhibitor scaffolds with potentially altered selectivity profiles due to the shifted substitution geometry.

PDK1 3-phosphoinositide-dependent protein kinase Kinase inhibitor Pyrazine intermediate Cancer therapeutics

Free Base Molecular Weight of 199.64 Da Confers Favorable Ligand Efficiency Starting Point

With a molecular weight of 199.64 Da (free base, C₈H₁₀ClN₃O) , 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine occupies a favorable position between true fragments (<250 Da) and full-sized leads. This MW places it in the range where ligand efficiency metrics (LE, LLE, LELP) remain highly sensitive to potency gains from each added heavy atom. In comparison, the dechlorinated analog 2-(pyrrolidin-3-yloxy)pyrazine hydrochloride has a similar MW (free base ~165 Da; HCl salt ~201 Da ) and thus offers comparable efficiency potential. The target compound's chloro substituent adds 34 Da relative to the hydrogen analog, a modest mass penalty that may be justified if the halogen participates in productive halogen bonding or provides the requisite SNAr handle for subsequent optimization.

Ligand efficiency Fragment-based drug discovery Molecular weight FBDD Lead-likeness

Optimal Research and Procurement Applications for 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Divergent SAR Exploration at C2 Position

The target compound is optimally deployed in kinase inhibitor programs where the pyrazine scaffold requires orthogonal functionalization at the 2-position while preserving the 3-pyrrolidin-3-yloxy motif. The chloro substituent enables mild-condition SNAr with diverse amine, alkoxide, and thiol nucleophiles, supporting parallel library synthesis for SAR studies . This scenario is supported by patent literature documenting pyrrolidin-3-yloxy pyrazines as intermediates in PDK1 inhibitor development [1], though users should note that most disclosed examples employ the 6-alkoxy regioisomer.

Synthesis of 2,3-Disubstituted Pyrazine Libraries via Sequential SNAr

This compound serves as a dual-functional building block for constructing 2,3-disubstituted pyrazine libraries. The synthetic strategy involves: (1) retaining the pre-installed 3-pyrrolidin-3-yloxy group as a fixed pharmacophore element, and (2) displacing the 2-chloro substituent with diverse nucleophiles under standard SNAr conditions . This approach enables systematic variation at the 2-position without de novo construction of the pyrazine core, reducing synthetic burden in hit expansion campaigns.

Preparation of Hydrochloride Salt for Aqueous Biological Assay Workflows

The free base can be quantitatively converted to the water-soluble hydrochloride salt by treatment with HCl in dioxane or ethereal solvent, leveraging the basic pyrrolidine nitrogen (estimated pKa ~8-9). The resulting salt form demonstrates enhanced aqueous solubility suitable for in vitro biochemical and cell-based assays . Procurement of the free base offers flexibility to generate either neutral species for organic transformations or the salt form for biological testing.

Fragment-Based Drug Discovery Scaffold with Modest Molecular Weight and Multiple Growth Vectors

With MW 199.64 Da, the compound sits at the upper boundary of fragment space, offering a scaffold with two distinct growth vectors (C2 chloro for SNAr diversification; pyrrolidine NH for alkylation/acylation) . This positioning supports fragment-to-lead campaigns where initial potency is gained through systematic elaboration while maintaining favorable ligand efficiency metrics. The chloro substituent may also participate in halogen bonding with protein targets, potentially enhancing binding affinity beyond what heavy atom count alone would predict.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.